An In-depth Technical Guide to 4'-Chloro-N-methylformanilide: Properties, Synthesis, and Applications
An In-depth Technical Guide to 4'-Chloro-N-methylformanilide: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of 4'-Chloro-N-methylformanilide, a key chemical intermediate. Designed for researchers, chemists, and professionals in drug development, this document delves into the compound's core physicochemical properties, outlines a robust synthetic protocol, explores its analytical characterization, and discusses its applications and safety considerations. The content herein is synthesized from established chemical literature and supplier technical data to ensure accuracy and practical relevance.
Introduction and Chemical Identity
4'-Chloro-N-methylformanilide, with the IUPAC name N-(4-chlorophenyl)-N-methylformamide, is a substituted aromatic amide.[1] Its structure is characterized by a formamide group (-N(CH₃)C(=O)H) attached to a 4-chlorophenyl ring. This substitution pattern, particularly the presence of the chlorine atom and the N-methylformamide moiety, makes it a valuable intermediate in organic synthesis. Formanilides, in general, are crucial reagents in Vilsmeier-Haack type formylation reactions and serve as building blocks for more complex molecular architectures, notably in the pharmaceutical and agrochemical industries.[2][3] The chlorine atom provides a site for further functionalization through various cross-coupling reactions, enhancing its synthetic versatility.
Key Identifiers:
Physicochemical Properties
The physical and chemical properties of a compound are foundational to its handling, application, and analysis. 4'-Chloro-N-methylformanilide is a white crystalline powder at standard conditions.[1] A summary of its key quantitative properties is presented below.
| Property | Value | Source(s) |
| Molecular Weight | 169.61 g/mol | [1][4] |
| Melting Point | 52 °C | [1][4] |
| Boiling Point | 166 °C (at 20 mmHg) | [1][4] |
| Density (Predicted) | 1.240 ± 0.06 g/cm³ | [4] |
| Appearance | White Crystalline Powder | [1] |
| Purity (Typical) | ≥98.0% (GC) | [1] |
These properties indicate a compound with moderate thermal stability, suitable for reactions under controlled heating. Its defined melting point is a key indicator of purity that can be easily checked in a laboratory setting.
Synthesis Protocol: Formylation of 4-Chloro-N-methylaniline
The most direct and common method for preparing 4'-Chloro-N-methylformanilide is the formylation of its precursor, 4-Chloro-N-methylaniline. The following protocol is adapted from established procedures for the synthesis of N-methylformanilides, emphasizing efficiency and control.[6]
Rationale and Causality
The chosen method involves the reaction of the secondary amine (4-Chloro-N-methylaniline) with formic acid. Toluene is used as an azeotropic solvent to drive the reaction to completion by continuously removing the water byproduct, in accordance with Le Châtelier's principle. This is a critical choice to maximize yield and prevent potential hydrolysis of the product under prolonged heating in the presence of water.
Experimental Workflow
Caption: Synthesis workflow for 4'-Chloro-N-methylformanilide.
Step-by-Step Methodology
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Reaction Setup: In a round-bottomed flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 1.0 mole equivalent of 4-Chloro-N-methylaniline with 1.1 mole equivalents of high-purity formic acid (85-90%). Add toluene as the solvent (approx. 5 mL per gram of amine).
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Azeotropic Distillation: Heat the mixture to a gentle reflux. The toluene-water azeotrope will begin to distill. The vapor temperature should initially hold around 87-88°C.
-
Monitoring Completion: Continuously collect the aqueous layer in the Dean-Stark trap. The reaction is considered complete when water ceases to collect and the vapor temperature rises to approach the boiling point of pure toluene (~110°C).
-
Solvent Removal: Allow the reaction mixture to cool to room temperature. Remove the toluene solvent using a rotary evaporator.
-
Purification: The resulting crude oil is purified by vacuum distillation. Transfer the residue to a suitable distillation apparatus and distill under high vacuum. The pure product will crystallize upon cooling.
Analytical Characterization
Confirming the identity and purity of the synthesized compound is paramount. This is achieved through a combination of spectroscopic methods. While specific spectra for this exact compound are not publicly available, its structure allows for reliable prediction based on data from its precursor, 4-chloro-N-methylaniline, and general spectroscopic principles.[7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals. The N-methyl group (CH₃) should appear as a singlet around 3.3-3.5 ppm. The formyl proton (-CHO) will be a singlet further downfield, likely in the 8.2-8.4 ppm region. The four aromatic protons on the 4-chlorophenyl ring will appear as two distinct doublets (an AA'BB' system) in the 7.2-7.6 ppm range due to the symmetry of the para-substituted ring.
-
¹³C NMR: The carbon spectrum will show the methyl carbon around 30-35 ppm. The aromatic carbons will appear in the 120-145 ppm region, with the carbon bearing the chlorine atom being distinct. The formyl carbonyl carbon (C=O) will be the most downfield signal, expected around 160-165 ppm.
-
-
Infrared (IR) Spectroscopy: The IR spectrum provides key functional group information. A strong, sharp absorption band between 1670-1690 cm⁻¹ is characteristic of the amide I band (C=O stretch), which is the most prominent feature. Other expected signals include C-H stretches from the methyl and aromatic groups (~2900-3100 cm⁻¹) and C-N stretching vibrations.[9][10]
-
Mass Spectrometry (MS): Electron Impact (EI) mass spectrometry should show a clear molecular ion (M⁺) peak. A key feature will be the isotopic pattern characteristic of a monochlorinated compound, with a prominent M+2 peak that is approximately one-third the intensity of the M⁺ peak.[8]
Applications in Research and Development
4'-Chloro-N-methylformanilide's primary value lies in its role as a versatile synthetic intermediate. Its applications stem from the reactivity of its constituent parts.
Caption: Role of 4'-Chloro-N-methylformanilide as a synthetic intermediate.
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Formylating Agent: Like its parent compound N-methylformanilide, it can be used in conjunction with phosphoryl chloride (POCl₃) or similar reagents in Vilsmeier-Haack reactions to introduce a formyl (-CHO) group onto activated aromatic and heterocyclic rings.[2] This is a fundamental carbon-carbon bond-forming reaction in organic synthesis.
-
Pharmaceutical Intermediate: The presence of a chlorine atom on the phenyl ring is significant in drug design. Chlorine is a common bioisostere for a methyl group and can modulate a compound's lipophilicity, metabolic stability, and binding affinity to biological targets.[11] This compound serves as a starting point for building more complex molecules where the 4-chlorophenyl moiety is a desired pharmacophore.
-
Agrochemical Synthesis: Many potent pesticides and herbicides contain chlorinated aromatic rings.[3] This compound provides a ready-made scaffold that can be elaborated into final active ingredients for crop protection.
Safety, Handling, and Toxicology
While a specific, detailed Material Safety Data Sheet (MSDS) for 4'-Chloro-N-methylformanilide is not widely published, its safety profile can be inferred from the closely related N-methylformanilide and general principles for chlorinated aromatic compounds.[12]
-
Hazards Identification: Assumed to be an irritant to the eyes, skin, and respiratory tract.[12] Ingestion may cause irritation. Long-term toxicological properties have not been thoroughly investigated. Metabolites of related compounds, such as 4-chloroanilines, have been noted for their potential toxicity.[13]
-
Handling and Personal Protective Equipment (PPE):
-
Use in a well-ventilated area or a chemical fume hood.
-
Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).
-
Avoid inhalation of dust or vapors.
-
Wash hands thoroughly after handling.
-
-
First Aid Measures:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.
-
Skin: Remove contaminated clothing and wash the affected area with soap and water.
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.
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FT-IR, FT-Raman, NMR spectra and DFT calculations on 4-chloro-N-methylaniline - PubMed. PubMed.[Link]
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p-DIMETHYLAMINOBENZALDEHYDE - Organic Syntheses Procedure. Organic Syntheses.[Link]
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The Crucial Role of N-Methylformanilide in Modern Organic Synthesis. Ningbo Inno Pharmchem Co.,Ltd.[Link]
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N-METHYLFORMANILIDE - Organic Syntheses Procedure. Organic Syntheses.[Link]
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FT-IR, FT-Raman, NMR spectra and DFT calculations on 4-chloro-N-methylaniline | Request PDF - ResearchGate. ResearchGate.[Link]
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Material Safety Data Sheet - N-Methylformanilide, 99% - Cole-Parmer. Cole-Parmer.[Link]
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Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. UW-Madison Chemistry.[Link]
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4-CHLORO-ortho-TOLUIDINE 1. Exposure Data - IARC Publications. IARC Publications.[Link]
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CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. UW-Madison Chemistry.[Link]
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Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed Central. PubMed Central.[Link]
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